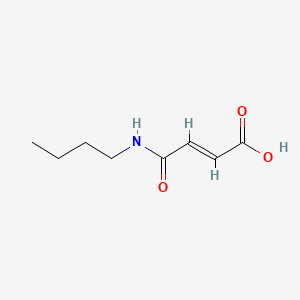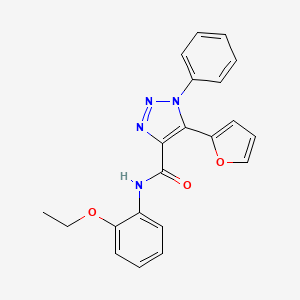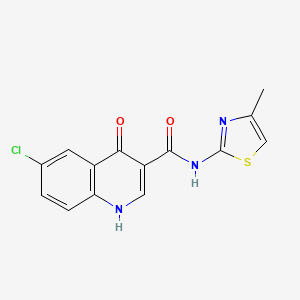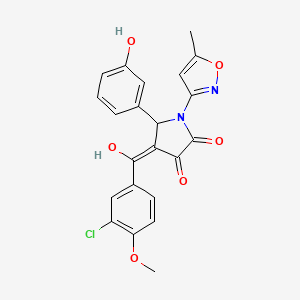![molecular formula C22H24N2O4 B6421443 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one CAS No. 844823-50-3](/img/structure/B6421443.png)
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one, commonly referred to as 7-OH-8-MPC, is a newly synthesized compound that has been used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
7-OH-8-MPC has been studied for its potential use in a variety of scientific research applications. It has been used in the study of drug delivery systems, as it has been found to have a high affinity for certain drugs. It has also been used in the study of cancer, as it has been found to have anti-tumor effects. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to reduce the levels of amyloid beta peptide in the brain.
Wirkmechanismus
The exact mechanism of action of 7-OH-8-MPC is not yet fully understood. However, it is believed to work by binding to certain proteins in the cell and inhibiting their activity. This inhibition of protein activity is thought to be responsible for the anti-tumor, anti-Alzheimer's, and drug delivery effects of 7-OH-8-MPC.
Biochemical and Physiological Effects
7-OH-8-MPC has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce the levels of amyloid beta peptide in the brain, which is believed to be responsible for its potential use in the treatment of Alzheimer's disease. Additionally, it has been found to have anti-tumor effects, and it has been found to have a high affinity for certain drugs, which is believed to be responsible for its potential use in drug delivery systems.
Vorteile Und Einschränkungen Für Laborexperimente
7-OH-8-MPC has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it well-suited for use in laboratory experiments. Additionally, it has a high affinity for certain drugs, which makes it well-suited for use in drug delivery systems. However, the exact mechanism of action of 7-OH-8-MPC is not yet fully understood, which can make it difficult to use in certain experiments. Additionally, its anti-tumor effects have only been studied in animal models, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of possible future directions for the study of 7-OH-8-MPC. One direction is to further study its mechanism of action, in order to better understand how it works. Additionally, further studies could be conducted to determine its potential use in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies could be conducted to determine its potential use in drug delivery systems. Finally, further studies could be conducted to determine its potential use in the treatment of cancer.
Synthesemethoden
7-OH-8-MPC is synthesized by a two-step process. The first step involves the condensation of N-methylpiperazine and 2-hydroxyethyl piperazine with 3-phenyl-4H-chromen-4-one, to form the desired compound. The second step is the hydrolysis of the resulting compound, which yields 7-OH-8-MPC.
Eigenschaften
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-13-12-23-8-10-24(11-9-23)14-18-20(26)7-6-17-21(27)19(15-28-22(17)18)16-4-2-1-3-5-16/h1-7,15,25-26H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGDLPUVHSHPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6421362.png)

![2-{1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6421382.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6421385.png)
![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6421396.png)
![1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421400.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421401.png)

![N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421423.png)
![N6-[(2-methoxyphenyl)methyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421429.png)
![N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421437.png)
![N6-[(furan-2-yl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421448.png)
